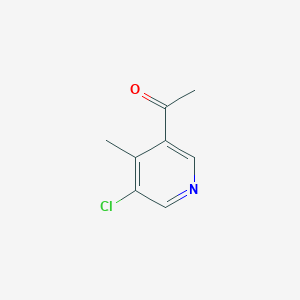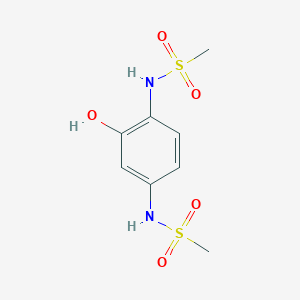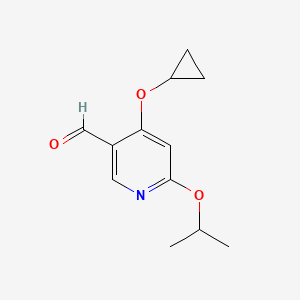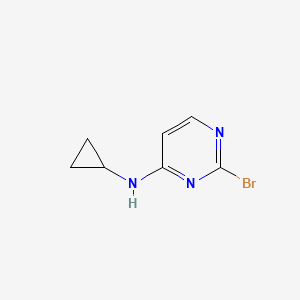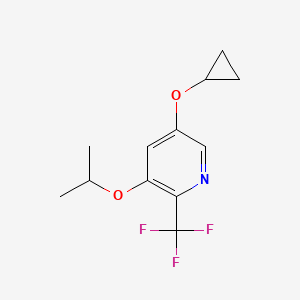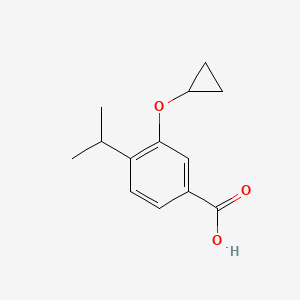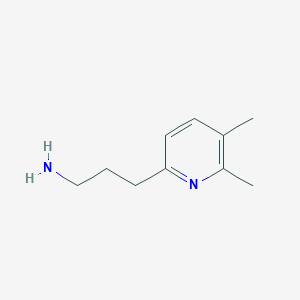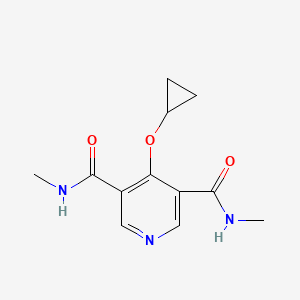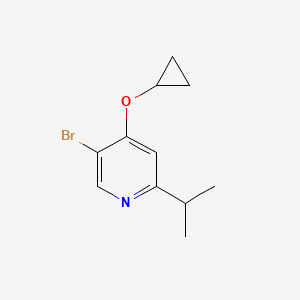
5-Bromo-4-cyclopropoxy-2-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine typically involves the following steps:
Cyclopropoxylation: The addition of a cyclopropoxy group to the pyridine ring.
Isopropylation: The attachment of an isopropyl group to the pyridine ring.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution reactions: Where the bromine atom can be replaced by other functional groups.
Oxidation and reduction reactions: Affecting the pyridine ring or the substituents.
Coupling reactions: Such as Suzuki–Miyaura coupling, where the compound can form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Use reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Use palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Yield substituted pyridines.
Oxidation reactions: Yield oxidized derivatives of the compound.
Reduction reactions: Yield reduced derivatives of the compound.
Coupling reactions: Yield coupled products with new carbon-carbon bonds.
Scientific Research Applications
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups on the pyridine ring play a crucial role in its reactivity and interactions. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-cyclopropoxy-5-(propan-2-yl)pyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.
4-Bromo-2-cyclopropoxy-5-(propan-2-yl)pyridine: Another isomer with a different arrangement of substituents on the pyridine ring.
Uniqueness
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from its isomers and other similar compounds .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)10-5-11(9(12)6-13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
XHKLSEOAOMPPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


